

# Application Notes: Immunohistochemical Analysis of RORyt in SHR168442-Treated Skin Samples

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHR168442 |           |
| Cat. No.:            | B12430605 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SHR168442 is a potent and selective topical antagonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2] RORyt is a key transcription factor that governs the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][4] Dysregulated IL-17 signaling is a critical component in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis.[3][5] SHR168442 functions by suppressing the transcription of the IL-17 gene, which in turn leads to a reduction in IL-17 cytokine secretion.[6][7] Preclinical studies in mouse models of psoriasis-like skin inflammation have demonstrated that topical application of SHR168442 can significantly ameliorate disease symptoms.[6][7]

Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression and localization of specific proteins within tissues. This application note provides a detailed protocol for the immunohistochemical staining of RORyt in skin biopsy samples, enabling the assessment of target engagement and the pharmacodynamic effects of **SHR168442** treatment.

### **Data Presentation**



The following table summarizes hypothetical quantitative data from an immunohistochemical analysis of RORyt expression in skin biopsies from a preclinical model of psoriasis treated with **SHR168442**.

| Treatment<br>Group      | N  | RORyt<br>Positive Cells<br>(per mm²)<br>(Mean ± SD) | Percentage of<br>RORyt<br>Positive Cells<br>in Epidermis<br>(Mean ± SD) | Staining<br>Intensity Score<br>(0-3) (Mean ±<br>SD) |
|-------------------------|----|-----------------------------------------------------|-------------------------------------------------------------------------|-----------------------------------------------------|
| Naïve Control           | 10 | 15 ± 5                                              | 5% ± 2%                                                                 | 0.5 ± 0.2                                           |
| Vehicle Control         | 10 | 150 ± 25                                            | 45% ± 8%                                                                | 2.8 ± 0.4                                           |
| SHR168442 (1%<br>Cream) | 10 | 45 ± 10                                             | 15% ± 5%                                                                | 1.2 ± 0.3                                           |
| SHR168442 (3%<br>Cream) | 10 | 20 ± 8                                              | 8% ± 3%                                                                 | 0.6 ± 0.2                                           |

# **Signaling Pathway**



RORyt Signaling Pathway in Th17 Cells and Inhibition by SHR168442







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. drughunter.com [drughunter.com]
- 2. SHR-168442 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Critical Evaluation of the Role of Transcription Factor RAR-Orphan Receptor-γt in the Development of Chronic Inflammatory Dermatological Diseases: A Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RORyt protein modifications and IL-17-mediated inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel RORy antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Immunohistochemical Analysis of RORyt in SHR168442-Treated Skin Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430605#immunohistochemistry-for-ror-t-in-shr168442-treated-skin-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com